PTA2 Inhibition of U46619-Induced Human Platelet Aggregation
PTA2 inhibits U46619-induced aggregation of human platelets with an IC50 of 2 µM, demonstrating competitive antagonism at the platelet TP receptor [1]. This inhibitory activity is selective for TXA2/PGH2 receptor-mediated aggregation, as PTA2 does not affect primary aggregation waves induced by ADP, platelet activating factor, or adrenaline [2].
| Evidence Dimension | Inhibition of agonist-induced platelet aggregation (IC50) |
|---|---|
| Target Compound Data | PTA2 IC50 = 2 µM |
| Comparator Or Baseline | U46619 (agonist) induces aggregation; PTA2 antagonizes this effect |
| Quantified Difference | IC50 = 2 µM for PTA2 against U46619-induced aggregation |
| Conditions | Human platelet-rich plasma or washed human platelets; U46619 used as TXA2 mimetic agonist |
Why This Matters
This quantifies PTA2's potency as a TP receptor antagonist in human platelets, enabling reproducible dose-response experimental design.
- [1] Bertin Bioreagent. Pinane Thromboxane A2 (CAT N°: 19020) Product Datasheet. View Source
- [2] Armstrong RA, Jones RL, Peesapati V, Will SG, Wilson NH. Competitive antagonism at thromboxane receptors in human platelets. Br J Pharmacol. 1985;84(3):595-607. View Source
